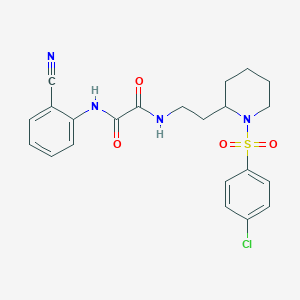

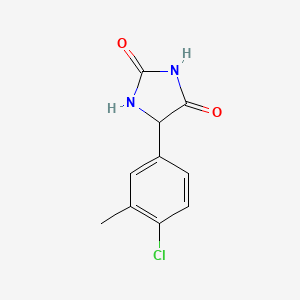

![molecular formula C20H20N4O4S B2489808 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396710-48-7](/img/structure/B2489808.png)

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves complex reactions, including the formation of diazonium salts, coupling reactions, and the use of sulfonamide groups as starting materials. For instance, the synthesis of pyrazolopyrimidines and pyrazolotriazine derivatives incorporates the use of phenylsulfonyl moiety and various substituted aminoazopyrazole derivatives in one-pot reaction strategies, demonstrating the compound's multifaceted synthetic pathways (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been presented for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies reveal intermolecular interactions controlling molecular packing, highlighting the significance of H...H, N...H, and H...C contacts in determining the compound's structural configuration (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone are diverse, including cyclization of intermediate compounds, reactions with nucleophiles, and transformations into various heterocyclic compounds. For example, coupling of diazonium chlorides with methylene-active methyl phenacyl sulfones leads to new triazine derivatives via cyclization, illustrating the compound's reactive versatility (I. Ledenyova, P. A. Kartavtsev, K. Shikhaliev, A. Egorova, 2016).

Applications De Recherche Scientifique

Antiviral and Antimicrobial Applications

- Antiviral Activity: Some derivatives of pyrazolopyridine have been synthesized and tested for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These compounds have shown potential in antiviral research, suggesting a possible area of application for related compounds (Attaby et al., 2006).

- Antimicrobial Evaluation: Novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporated with sulfonyl groups have demonstrated significant antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Pain Management and Receptor Antagonism

- Pain Management: A series of pyrazoles, including a compound identified as a σ1 receptor antagonist, has been reported for its potential in pain management due to its high aqueous solubility and antinociceptive properties in mouse models. This suggests a therapeutic application for related chemical structures in pain management (Díaz et al., 2020).

Anticancer Activity

- Anticancer Activity: Several studies have synthesized novel sulfone derivatives with potential anticancer activities. For example, compounds have been evaluated against breast cancer cell lines, showing the promise of sulfone-containing compounds in cancer therapy (Bashandy et al., 2011).

Insecticidal Agents

- Insecticidal Applications: Research on sulfonamide-bearing thiazole derivatives has shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agriculture as insecticidal agents (Soliman et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDCVHMSRZEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)